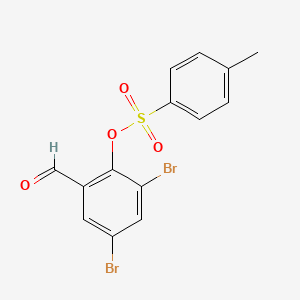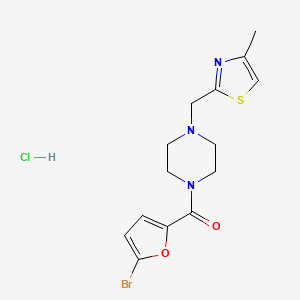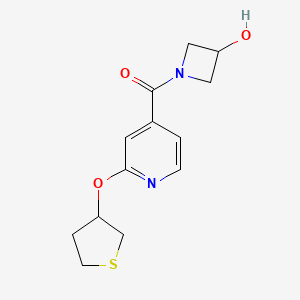
2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H10Br2O4S and a molecular weight of 434.1 . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate consists of a phenyl ring substituted with two bromine atoms, a formyl group, and a 4-methylbenzenesulfonate group . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
The boiling point of 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate is predicted to be 522.6±50.0 °C and its density is predicted to be 1.783±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Noncovalent Interactions in Supramolecular Architectures
Research on 2- and 4-formylphenyl 4-substituted benzenesulfonates, closely related to 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate, has been focused on understanding noncovalent interactions in supramolecular architectures. These studies have shown the importance of halogen-bonding interactions in rationalizing solid-state crystal structures, particularly the formation of O...X (X = Cl and Br) and type I X...X halogen-bonding interactions. This research provides insights into the role of these compounds in forming stable and specific molecular arrangements, crucial for materials science and nanotechnology applications (Andleeb et al., 2018).
Synthesis and Characterization of Sulfonamide Molecules
Another area of research involves the synthesis and characterization of sulfonamide molecules, where derivatives like 4-methylbenzenesulfonamide play a significant role. These compounds are studied for their structural and electronic properties, providing insights into their potential applications in various chemical processes and pharmaceuticals (Murthy et al., 2018).
Electrochemical and Surface Studies
Compounds like 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate are also studied in the context of electrochemical and surface investigations. For instance, derivatives like 2-aminobenzene-1,3-dicarbonitriles have been explored for their corrosion inhibition properties on metals, providing valuable insights into their potential industrial applications in corrosion protection (Verma et al., 2015).
Catalytic Applications in Chemical Reactions
Research has also focused on the catalytic properties of compounds related to 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate. For example, the study of reactions involving ortho- and para-formylbenzenesulfonates has shown the potential of these compounds in facilitating specific chemical transformations, which could have significant implications in synthetic chemistry and pharmaceutical manufacturing (Shashidhar et al., 1997).
Synthesis of Novel Sultone Scaffolds
In the field of organic synthesis, research into 2-formylphenyl-(E)-2-phenylethenesulfonates, closely related to 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate, has led to the development of novel sultone scaffolds. These compounds have potential applications in the development of new pharmaceuticals and materials (Ghandi et al., 2012).
Eigenschaften
IUPAC Name |
(2,4-dibromo-6-formylphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O4S/c1-9-2-4-12(5-3-9)21(18,19)20-14-10(8-17)6-11(15)7-13(14)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVTZTWUWJZCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide](/img/structure/B2825019.png)
![7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2825020.png)






![bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide](/img/structure/B2825028.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)

